Cas no 338394-75-5 (N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE)

N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 化学的及び物理的性質
名前と識別子
-
- N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE
- N-methyl-2-(quinoxalin-2-ylsulfanyl)acetamide
- N-methyl-2-quinoxalin-2-ylsulfanylacetamide
- Bionet2_001651
- MLS000694750
- HMS1368N01
- HMS2605C21
- SMR000333057
-
- MDL: MFCD00138692
- インチ: 1S/C11H11N3OS/c1-12-10(15)7-16-11-6-13-8-4-2-3-5-9(8)14-11/h2-6H,7H2,1H3,(H,12,15)
- InChIKey: XHTWUQOTVBRXOG-UHFFFAOYSA-N
- ほほえんだ: S(CC(NC)=O)C1=CN=C2C=CC=CC2=N1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 249
- トポロジー分子極性表面積: 80.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2D-088-100MG |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |
338394-75-5 | >90% | 100mg |
£146.00 | 2023-09-07 | |
Key Organics Ltd | 2D-088-5MG |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |
338394-75-5 | >90% | 5mg |
£46.00 | 2023-09-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898684-1g |
N-Methyl-2-(quinoxalin-2-ylsulfanyl)acetamide |
338394-75-5 | 90% | 1g |
¥2401.0 | 2023-03-29 | |
Ambeed | A900340-1g |
N-Methyl-2-(quinoxalin-2-ylsulfanyl)acetamide |
338394-75-5 | 90% | 1g |
$350.0 | 2024-04-19 | |
Key Organics Ltd | 2D-088-10MG |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |
338394-75-5 | >90% | 10mg |
£63.00 | 2023-09-07 | |
abcr | AB296843-100 mg |
N-Methyl-2-(2-quinoxalinylsulfanyl)acetamide; . |
338394-75-5 | 100 mg |
€221.50 | 2023-07-20 | ||
Key Organics Ltd | 2D-088-1MG |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |
338394-75-5 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | 2D-088-50MG |
N-methyl-2-(2-quinoxalinylsulfanyl)acetamide |
338394-75-5 | >90% | 50mg |
£102.00 | 2023-09-07 | |
abcr | AB296843-100mg |
N-Methyl-2-(2-quinoxalinylsulfanyl)acetamide; . |
338394-75-5 | 100mg |
€283.50 | 2024-06-09 |
N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDE 関連文献
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
N-METHYL-2-(2-QUINOXALINYLSULFANYL)ACETAMIDEに関する追加情報
Introduction to N-Methyl-2-(2-Quinoxalinylsulfonyl)Acetamide (CAS No. 338394-75-5)
N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide, identified by its CAS number 338394-75-5, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of the quinoxalinylsulfonyl moiety in its molecular structure suggests a rich chemical reactivity that makes it a valuable candidate for further exploration.
The synthesis and characterization of N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide involve meticulous attention to detail, ensuring that the final product adheres to the highest standards of purity and efficacy. This compound's structure, featuring an acetamide group and a sulfonyl-substituted quinoxaline ring, positions it as a versatile intermediate in the development of novel therapeutic agents. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.
In the context of contemporary pharmaceutical research, N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide has been studied for its potential role in modulating various biological pathways. The quinoxaline scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a sulfonyl group enhances the compound's interactiveness with biological targets, making it a promising candidate for drug discovery.
Recent studies have highlighted the compound's efficacy in inhibiting specific enzymes involved in cancer progression. The sulfonyl moiety, in particular, has been shown to exhibit strong binding affinity to target proteins, thereby disrupting pathological signaling pathways. This has led to investigations into its potential as a lead compound for the development of targeted cancer therapies. The acetamide group further contributes to the compound's pharmacological profile by enhancing solubility and bioavailability, crucial factors for drug formulation.
The application of computational chemistry and molecular modeling techniques has further elucidated the mechanistic aspects of N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide's interactions with biological targets. These studies have provided insights into how the compound binds to its receptors and modulates downstream signaling cascades. Such information is invaluable for optimizing drug design and improving therapeutic outcomes.
Moreover, the compound's structural features make it a suitable candidate for derivatization, allowing researchers to explore new analogs with enhanced pharmacological properties. By modifying various functional groups within the molecule, scientists can fine-tune its activity profile to target specific diseases or conditions more effectively. This flexibility underscores the importance of N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide as a building block in medicinal chemistry.
The safety and regulatory aspects of working with N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide are also critical considerations. While this compound does not fall under any hazardous or controlled substance classifications, proper handling procedures must be followed to ensure worker safety and environmental protection. Standard laboratory practices, including the use of personal protective equipment (PPE) and adequate ventilation, are essential when handling this substance.
In conclusion, N-Methyl-2-(2-quinoxalinylsulfonyl)acetamide (CAS No. 338394-75-5) represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its role in modulating biological pathways, particularly in cancer treatment, positions it as a promising candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a pivotal role in the next generation of therapeutic agents.
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